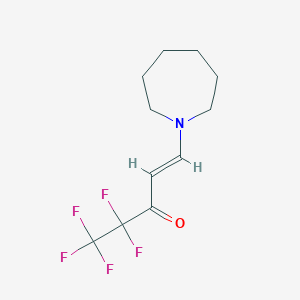

(E)-1-(azepan-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

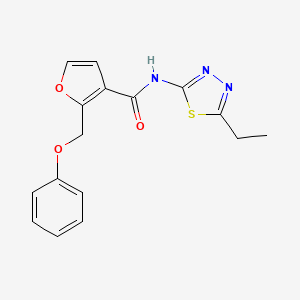

The compound “(E)-1-(azepan-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one” is a fluorinated organic compound. It contains an azepane ring, which is a seven-membered ring with one nitrogen atom, and a pentafluoropentenone group, which is a carbon chain with five fluorine atoms and a double bond .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azepane ring and the pentafluoropentenone group. The (E) configuration indicates the geometry around the double bond .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. The presence of fluorine atoms could make the compound more resistant to degradation. The azepane ring could influence its boiling point, melting point, and solubility .Wissenschaftliche Forschungsanwendungen

Photochemical Isomerization and Addition Reactions

Photochemical Isomerization

A study by Barlow et al. (1982) explored the photochemical isomerization of hexafluoro-1H-azepine, yielding various substituted hexafluoro-2-azabicyclo[3.2.0]hepta-3,6-dienes. These compounds underwent further reactions like Diels-Alder addition and catalytic reduction, demonstrating the versatility of such polyfluoro-compounds in synthetic chemistry (Barlow, Culshaw, Haszeldine, & Morton, 1982).

Photochemical Addition

Another study by Barlow, Brown, and Haszeldine (1982) described the photochemical addition of but-2-yne to pentafluoropyridine, leading to the formation of various azabicyclo and azatricyclo compounds. This highlights the potential of fluorinated compounds in constructing complex molecular structures (Barlow, Brown, & Haszeldine, 1982).

Thermochemical Insights and Structural Analysis

Thermochemical Studies

Freitas et al. (2014) conducted thermochemical studies on azepan and azepan-1-ylacetonitrile. They provided insights into the energetic analysis of various conformers, crucial for understanding the stability and reactivity of such compounds (Freitas, Leirosa, Notario, & Ribeiro da Silva, 2014).

Crystal Structure Analysis

Pradeep et al. (2014) examined the crystal structure of a related compound, cis-1-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)azepan-2-one. Understanding the crystal structure is vital for predicting physical properties and reactivity (Pradeep, Naveen, Kumara, Mahadevan, & Lokanath, 2014).

Synthesis and Optimization of Derivatives

Synthesis of Azepanones

Nicolai and Waser (2022) reported on the synthesis of azepanones through Lewis acid catalyzed annulation. This process signifies the importance of azepan derivatives in synthetic organic chemistry, especially in forming complex heterocycles (Nicolai & Waser, 2022).

Optimization of Azepane Derivatives

Breitenlechner et al. (2004) worked on the structure-based optimization of novel azepane derivatives, focusing on protein kinase B inhibition. Such studies are crucial for the development of new therapeutic agents (Breitenlechner et al., 2004).

Novel Applications and Functionalization

Synthesis of Functionalized Derivatives

Dolfen et al. (2014) reported on the generation and alkylation of aziridinyl anions leading to CF3-azaheterocycles with functionalized side chains. This research underscores the potential of fluorinated azaheterocycles in diverse synthetic applications (Dolfen, Kenis, Van Hecke, de Kimpe, & D’hooghe, 2014).

Azepanium Ionic Liquids

Belhocine et al. (2011) introduced azepanium ionic liquids, derived from azepane. These novel ionic liquids demonstrate the application of azepane derivatives in green chemistry and materials science (Belhocine et al., 2011).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-1-(azepan-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F5NO/c12-10(13,11(14,15)16)9(18)5-8-17-6-3-1-2-4-7-17/h5,8H,1-4,6-7H2/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYGZPNWRALSGA-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C=CC(=O)C(C(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCN(CC1)/C=C/C(=O)C(C(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F5NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2504851.png)

![6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2504853.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide](/img/structure/B2504854.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2504855.png)

![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2,4-dichloroanilino)prop-2-en-1-one](/img/structure/B2504856.png)

![[2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2504866.png)

![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2504868.png)

![methyl 4-[({[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2504871.png)